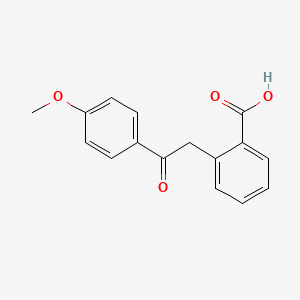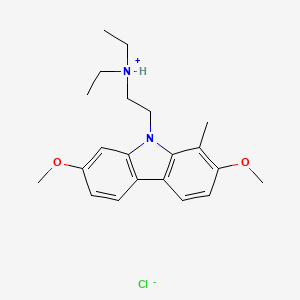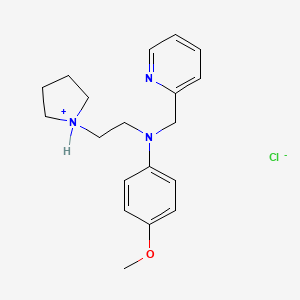
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of an aniline group substituted with a methoxy group, a pyridylmethyl group, and a pyrrolidinyl ethyl group, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with aniline, a methoxy group is introduced via electrophilic aromatic substitution.
Introduction of the Pyridylmethyl Group: This step may involve a nucleophilic substitution reaction where the aniline derivative reacts with a pyridylmethyl halide.
Addition of the Pyrrolidinyl Ethyl Group: This can be achieved through a reductive amination reaction, where the intermediate compound reacts with a pyrrolidinyl ethyl amine.
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrrolidinyl groups.
Reduction: Reduction reactions could target the pyridylmethyl group or the aniline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or pyridylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may act by binding to receptors or enzymes, altering their activity. The pyridyl and pyrrolidinyl groups could facilitate binding to specific sites, while the methoxy group might influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Aniline Derivatives: Compounds with similar aniline structures but different substituents.
Pyridylmethyl Compounds: Molecules containing the pyridylmethyl group.
Pyrrolidinyl Compounds: Compounds with the pyrrolidinyl group.
Uniqueness
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
27439-42-5 |
|---|---|
Fórmula molecular |
C19H26ClN3O |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-23-19-9-7-18(8-10-19)22(15-14-21-12-4-5-13-21)16-17-6-2-3-11-20-17;/h2-3,6-11H,4-5,12-16H2,1H3;1H |
Clave InChI |
XFQDWSMQOOIVAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CC[NH+]2CCCC2)CC3=CC=CC=N3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
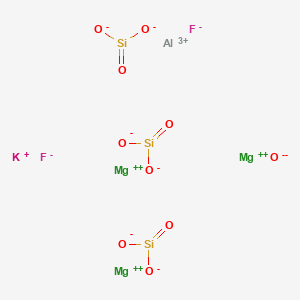
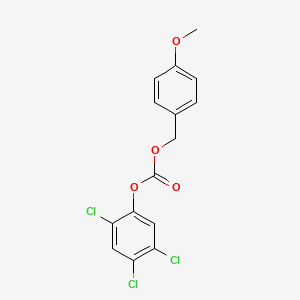
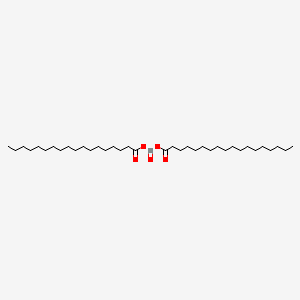
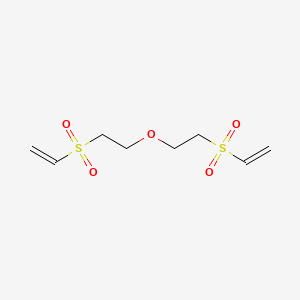
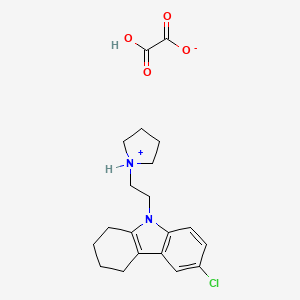
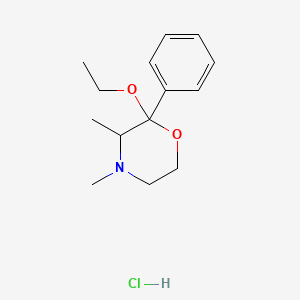
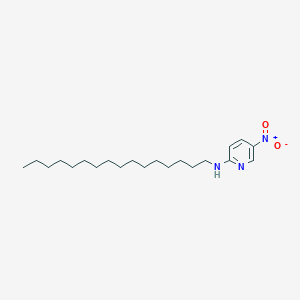
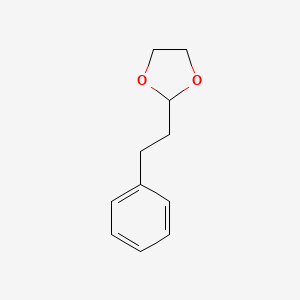

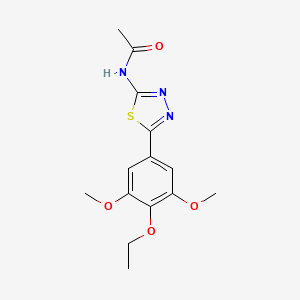
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
